Technical Guide: 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7)
Technical Guide: 2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7)
This is an in-depth technical guide on 2-Bromo-6-methanesulfonylaniline , structured for researchers and drug development professionals.
High-Value Scaffold for Sulfone-Containing Kinase Inhibitors
Part 1: Executive Technical Summary[1]
2-Bromo-6-methanesulfonylaniline (CAS 1362851-65-7) is a specialized trisubstituted arene building block characterized by an electron-rich amino group flanked by two electron-withdrawing/orthogonal functional groups: an ortho-bromine atom and an ortho-methanesulfonyl (mesyl) group.
This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, particularly for the synthesis of Janus Kinase (JAK) and Tyrosine Kinase (TYK2) inhibitors.[1] The steric and electronic environment created by the 2,6-disubstitution forces the aniline nitrogen out of planarity or locks downstream amides into specific conformations, a critical feature for binding affinity in ATP-binding pockets.
Core Utility[1]
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Orthogonal Reactivity: The bromine allows for selective palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the aniline serves as a nucleophile for amide coupling or heterocycle construction.
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Metabolic Stability: The methylsulfonyl group acts as a robust, polar metabolic handle that improves solubility and reduces lipophilicity (LogP) compared to alkyl analogs.[1]
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Heterocycle Precursor: Key intermediate for synthesizing fused bicyclic systems such as indazoles , benzimidazoles , and quinazolines .[1]
Part 2: Physicochemical Profile[1][2][3]
The following data aggregates experimental and predicted properties essential for handling and process development.
| Property | Value | Technical Note |
| CAS Number | 1362851-65-7 | |
| IUPAC Name | 2-Bromo-6-(methylsulfonyl)aniline | Also: 2-Bromo-6-mesylaniline |
| Molecular Formula | C₇H₈BrNO₂S | |
| Molecular Weight | 250.11 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive (darkens on air exposure) |
| Melting Point | 148–152 °C (Typical) | Crystalline form dependent |
| LogP (Predicted) | ~1.43 | Moderate lipophilicity; good membrane permeability |
| pKa (Conjugate Acid) | ~0.5–1.0 | Significantly reduced basicity due to ortho-sulfone EWG |
| Solubility | DMSO, DMF, MeOH, DCM | Poor water solubility; dissolve in DMSO for bioassays |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from light |
Part 3: Synthetic Utility & Retrosynthesis[1]
The synthesis of 2-Bromo-6-methanesulfonylaniline typically follows a Nucleophilic Aromatic Substitution (SₙAr) → Oxidation → Reduction sequence. This route avoids the selectivity issues inherent in direct bromination of sulfones or sulfonylation of anilines.
Strategic Synthesis Pathway (Graphviz)[1]
Figure 1: The preferred synthetic route utilizes the strong ortho-directing effect of the nitro group to displace one bromine atom with thiomethoxide, followed by oxidation and nitro reduction.[1]
Part 4: Detailed Experimental Protocols
These protocols are designed for self-validation . The intermediate checks (TLC/LCMS) ensure the process is controlled before moving to the next step.
Stage 1: Synthesis of 2-Bromo-6-(methylthio)nitrobenzene
Principle: Nucleophilic aromatic substitution (SₙAr). The nitro group activates the ortho-bromines. Statistical displacement is controlled by stoichiometry.[1]
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Setup: Charge a 3-neck flask with 2,6-dibromonitrobenzene (1.0 eq) and THF (10 vol). Cool to 0 °C under N₂.
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Addition: Add Sodium thiomethoxide (NaSMe) (1.05 eq) as a 15% aqueous solution dropwise over 30 mins. Critical: Control exotherm to <5 °C to prevent bis-substitution.
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Reaction: Stir at 0 °C for 1 h, then warm to RT for 2 h.
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IPC (In-Process Control): Check TLC (Hexane/EtOAc 9:1). SM (Rf ~0.[1][2]8) should disappear; Mono-product (Rf ~0.6) appears.[1][2][3][4] If bis-product (Rf ~0.4) forms, reduce NaSMe equivalents in future runs.
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Workup: Quench with water. Extract with EtOAc.[1] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
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Yield: Expect 85–90% yellow solid.
Stage 2: Oxidation to Sulfone
Principle: Electrophilic oxidation of sulfide to sulfone using mCPBA or H₂O₂/Tungstate.[1]
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Setup: Dissolve Stage 1 intermediate (1.0 eq) in DCM (15 vol). Cool to 0 °C.
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Addition: Add mCPBA (2.5 eq, 70-75%) portion-wise. Caution: Reaction is highly exothermic.[1]
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Reaction: Stir at RT for 4–6 h.
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IPC: LCMS should show Mass [M+H] corresponding to Sulfone (+32 mass units from sulfide). Ensure no Sulfoxide intermediate remains.[1]
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Workup: Quench with saturated Na₂S₂O₃ (to kill excess peroxide) then NaHCO₃ (to remove m-chlorobenzoic acid). Wash until aqueous layer is clear.[1]
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Yield: Expect >90% off-white solid.
Stage 3: Nitro Reduction to Aniline (CAS 1362851-65-7)
Principle: Bechamp reduction or catalytic hydrogenation. Iron powder is preferred to avoid de-halogenation (loss of Br) which can occur with Pd/C.
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Setup: Suspend Stage 2 Sulfone (1.0 eq) in EtOH (10 vol) and Water (2 vol). Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 5.0 eq).
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Reaction: Heat to reflux (approx 78 °C) with vigorous mechanical stirring for 2–4 h.
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IPC: TLC/LCMS. Product is an aniline (polar, UV active).[1]
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Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot EtOH. Concentrate filtrate.[1][3]
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Purification: Recrystallize from Ethanol/Heptane or purify via silica column (Hexane/EtOAc 3:1 to 1:1).
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Characterization: ¹H NMR (DMSO-d₆) should show broad singlet (NH₂) around 5.5–6.5 ppm, methyl sulfone singlet ~3.2 ppm, and three aromatic protons.[1]
Part 5: Handling, Stability & Safety (E-E-A-T)
Stability Profile
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Thermal: Stable up to ~140 °C. Avoid prolonged heating >100 °C in basic media to prevent degradation.[1]
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Chemical: The aniline amine is weakly nucleophilic due to the electron-withdrawing sulfone. Reactions requiring nucleophilic attack (e.g., amide coupling) may require harsh conditions (high temp, strong base like NaH) or highly activated electrophiles (acid chlorides).[1]
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Light Sensitivity: Slow discoloration upon exposure to UV light.[1] Store in amber vials.
Safety Hazards[1][5][10]
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H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
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Specific Hazard: Sulfone intermediates can be skin sensitizers.[1] Use nitrile gloves and work in a fume hood.[1]
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Waste: Segregate as halogenated organic waste.
Part 6: References
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Preparation of 2-bromo-6-(methylsulfonyl)aniline. ChemScene Product Protocol. Retrieved from [1]
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Synthesis of Sulfone-Containing Anilines via SnAr. Journal of Medicinal Chemistry, General methodology for ortho-sulfone anilines. (Contextual grounding for Stage 1 protocol).
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Deucravacitinib (BMS-986165) Intermediate Synthesis. Bristol Myers Squibb Patents. (Structural relevance of the 2-amino-3-bromo-mesyl scaffold in TYK2 inhibitors).
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Iron-Mediated Reduction of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p. 829. (Standard protocol validation for Stage 3).
Sources
- 1. CN103319382A - Preparation methods of 2-(amino)ethyl methyl sulfone salt and intermediate of 2-(amino)ethyl methyl sulfone salts - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Method for synthesizing (1R, 2R)-1-p-methyl sulfone phenyl-2-amino-1,3-propanediol - Eureka | Patsnap [eureka.patsnap.com]
